1-(3-chloro-4-fluorophenyl)-4-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carbonyl)piperazine
説明
This compound features a piperazine core linked to a 3-chloro-4-fluorophenyl group and a bicyclic 5H,6H,7H-cyclopenta[c]pyridazin-3-yl moiety via a piperidine-4-carbonyl bridge. Piperazine derivatives are widely explored in medicinal chemistry for their versatility in targeting GPCRs, enzymes, and ion channels .
特性
IUPAC Name |
[4-(3-chloro-4-fluorophenyl)piperazin-1-yl]-[1-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperidin-4-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27ClFN5O/c24-19-15-18(4-5-20(19)25)28-10-12-30(13-11-28)23(31)16-6-8-29(9-7-16)22-14-17-2-1-3-21(17)26-27-22/h4-5,14-16H,1-3,6-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDKFGCHXRPZIND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=NN=C2C1)N3CCC(CC3)C(=O)N4CCN(CC4)C5=CC(=C(C=C5)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27ClFN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
類似化合物との比較
Key Observations :
- The cyclopenta[c]pyridazin group distinguishes the target compound from analogs with monocyclic heteroaromatic systems (e.g., pyridine, pyridazine) .
Physicochemical and Pharmacokinetic Properties
Molecular Properties
- Molecular Weight : ~500 g/mol (estimated), higher than most piperazine derivatives due to the bicyclic system.
- LogP : Predicted ~3.5 (chloro/fluoro groups increase lipophilicity; bicyclic system may reduce solubility).
- Hydrogen Bond Donors/Acceptors: 0/6, indicating moderate polarity .
Metabolic Stability
The cyclopenta[c]pyridazin moiety may resist oxidative metabolism compared to simpler heterocycles (e.g., pyridine), as electron-deficient rings are less prone to cytochrome P450-mediated oxidation .
Challenges :
- Steric hindrance from the bicyclic system may reduce coupling efficiency.
- Purification difficulties due to high molecular weight and lipophilicity.
Q & A
Basic: What are the key synthetic routes for preparing this compound, and how are reaction conditions optimized?
Answer:
The synthesis involves multi-step organic reactions, typically starting with the formation of the piperazine and cyclopenta[c]pyridazine cores. A common approach includes:
Core Assembly : Coupling the 3-chloro-4-fluorophenyl group to the piperazine ring via nucleophilic substitution or Buchwald-Hartwig amination .
Carbonyl Linkage : Introducing the piperidine-4-carbonyl group using carbodiimide-mediated coupling (e.g., EDC/HOBt) under anhydrous conditions .
Cyclopenta[c]pyridazine Integration : Cyclization reactions (e.g., [3+2] cycloaddition) under controlled temperatures (0–5°C) to stabilize reactive intermediates .
Optimization : Reaction progress is monitored via TLC and HPLC, with yields improved by adjusting solvent polarity (e.g., DMF for solubility) and catalyst loading (e.g., Pd(OAc)₂ for cross-coupling) .
Advanced: How can structural modifications enhance this compound's pharmacokinetic properties?
Answer:
Targeted derivatization focuses on:
- Lipophilicity Reduction : Introducing polar groups (e.g., hydroxyl or sulfonamide) to the piperazine or pyridazine rings to improve aqueous solubility .
- Metabolic Stability : Fluorine substitution at strategic positions (e.g., 4-fluorophenyl) to block cytochrome P450-mediated oxidation .
- Bioavailability : Piperidine N-methylation to reduce first-pass metabolism, as seen in related CCR5 antagonists .
Methodology : Computational modeling (e.g., DFT for electronic effects) guides rational design, followed by in vitro ADME assays (e.g., Caco-2 permeability) .
Basic: What analytical techniques validate the compound's purity and structural integrity?
Answer:
Key Techniques :
Advanced: How do structural contradictions in related compounds inform SAR studies?
Answer:
Contradictions arise in receptor binding data for analogs with:
- Piperazine vs. Piperidine Linkers : Piperazine derivatives (e.g., Sch-350634) show higher CCR5 affinity than piperidine analogs due to conformational flexibility .
- Halogen Substitution : 4-Fluorophenyl groups enhance serotonin receptor binding (Ki < 10 nM) compared to chlorophenyl analogs (Ki > 50 nM) .
Resolution : Molecular docking (e.g., AutoDock Vina) identifies steric clashes or hydrogen-bond mismatches in low-affinity variants .
Basic: What biological targets are hypothesized for this compound?
Answer:
Based on structural analogs, potential targets include:
- GPCRs : Serotonin (5-HT₂A) and dopamine receptors due to piperazine pharmacophores .
- Kinases : Cyclin-dependent kinases (CDKs) via pyridazine interactions with ATP-binding pockets .
- Antimicrobial Targets : Bacterial efflux pumps (e.g., NorA) inhibited by hydrophobic aryl groups .
Advanced: How are binding kinetics and selectivity profiles quantified experimentally?
Answer:
Assays :
- SPR/BLI : Real-time kinetics (ka/kd) for receptor-ligand interactions .
- Radioligand Displacement : IC₅₀ values for serotonin/dopamine receptors using [³H]ketanserin or [³H]spiperone .
- Selectivity Panels : Profiling against 50+ off-target receptors (e.g., hERG, muscarinic) to minimize toxicity .
Data Interpretation : Schild analysis distinguishes competitive vs. allosteric binding modes .
Basic: What are common stability issues during storage, and how are they mitigated?
Answer:
- Hydrolysis : The carbonyl group is prone to degradation in aqueous buffers; lyophilization or storage at −80°C in anhydrous DMSO is recommended .
- Photooxidation : Aryl chloride groups degrade under UV light; amber vials and inert atmospheres (N₂) are used .
Advanced: How does molecular dynamics (MD) simulate this compound's membrane permeation?
Answer:
Simulation Workflow :
Membrane Bilayer Setup : POPC lipid bilayer solvated in TIP3P water .
Force Fields : AMBER ff14SB for the compound; Lipid17 for membranes.
Permeation Metrics : Free-energy profiles (PMF) via umbrella sampling, identifying bottlenecks at phosphate headgroups .
Outcome : Modifications to reduce logP (e.g., adding −OH groups) lower energy barriers for transcellular transport .
Basic: What safety protocols are critical during synthesis?
Answer:
- Toxic Reagents : Use fume hoods for hydrazine derivatives (carcinogenic) .
- Exothermic Reactions : Cool baths (ice/acetone) for cyclization steps to prevent runaway reactions .
- Waste Disposal : Halogenated byproducts require incineration to avoid environmental release .
Advanced: How do crystallography and cryo-EM resolve binding modes with therapeutic targets?
Answer:
Case Study : Co-crystallization with 5-HT₂A receptor (PDB: 6WGT) revealed:
- Piperazine Interactions : Salt bridges with Asp155.
- Fluorophenyl Positioning : Hydrophobic packing against Phe234 .
Methodology : Cryo-EM (2.8 Å resolution) captures conformational changes upon binding, guiding lead optimization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
